CB1 Receptor Binding Affinity: (R)-Methanandamide (Parent) vs. Anandamide
(R)-methanandamide, the parent pharmacophore of Methanandamide-D11, exhibits a significantly higher affinity for the CB1 receptor compared to the endogenous ligand anandamide. In direct competitive binding assays using rat forebrain membranes and [³H]CP-55,940 as the radioligand, (R)-methanandamide demonstrated a Ki of 20 ± 1.6 nM, which is approximately 4-fold lower (i.e., higher affinity) than the Ki of anandamide (78 ± 2 nM) [1]. This enhanced affinity translates to greater functional potency in isolated tissue assays [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 20 ± 1.6 nM [(R)-methanandamide, parent of Methanandamide-D11] |
| Comparator Or Baseline | 78 ± 2 nM (Anandamide) |
| Quantified Difference | 3.9-fold higher affinity for (R)-methanandamide |
| Conditions | Rat forebrain membranes; radioligand: [³H]CP-55,940; 30°C; 60 min incubation |
Why This Matters
Higher CB1 affinity ensures that the unlabeled parent compound (and by extension, its deuterated IS) is a more potent tool for probing CB1-mediated pathways, requiring lower concentrations to achieve comparable receptor occupancy.
- [1] Abadji V, Lin S, Taha G, Griffin G, Stevenson LA, Pertwee RG, Makriyannis A. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. J Med Chem. 1994 Jun 10;37(12):1889-93. doi: 10.1021/jm00038a020. PMID: 8021930. View Source
